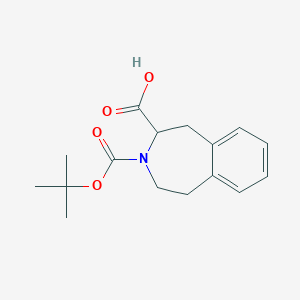
1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C11H10N2O3 It features a cyclobutane ring substituted with a hydroxy-nitrophenyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with cyclobutanone in the presence of a base, followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of 1-(4-oxo-3-nitrophenyl)cyclobutane-1-carbonitrile.
Reduction: Formation of 1-(4-hydroxy-3-aminophenyl)cyclobutane-1-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a subject of interest in drug discovery.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Nitrophenyl)cyclobutane-1-carbonitrile: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile: Lacks the nitro group, resulting in different chemical behavior and applications.
1-(4-Hydroxy-3-methylphenyl)cyclobutane-1-carbonitrile:
Uniqueness
1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10N2O3/c12-7-11(4-1-5-11)8-2-3-10(14)9(6-8)13(15)16/h2-3,6,14H,1,4-5H2 |
InChI-Schlüssel |
CEQCKWDBBVZJMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C#N)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


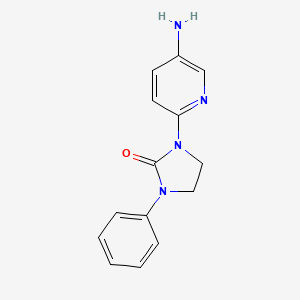
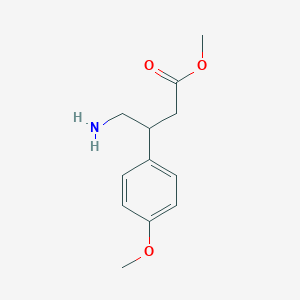
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)
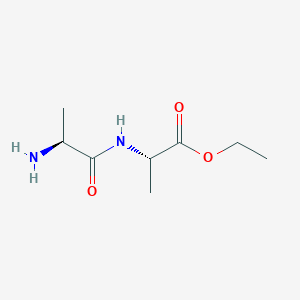
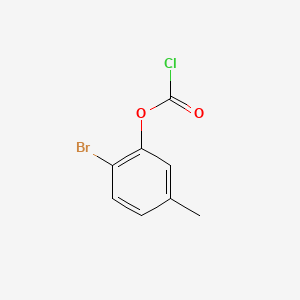
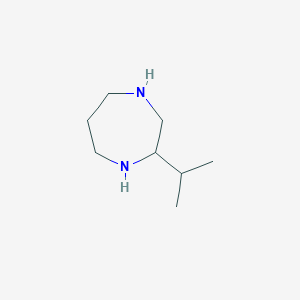

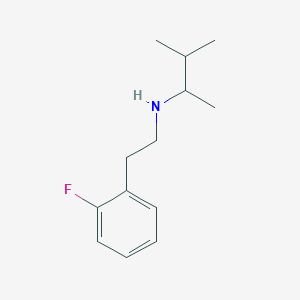
![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)
![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)

